molecular formula C10H13NO B2985298 (S)-N-(1-phenylethyl)acetamide CAS No. 19144-86-6; 36283-44-0

(S)-N-(1-phenylethyl)acetamide

Cat. No.: B2985298
CAS No.: 19144-86-6; 36283-44-0
M. Wt: 163.22
InChI Key: PAVMRYVMZLANOQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Amides in Organic Synthesis

Chiral amides are a cornerstone of organic chemistry, with critical roles in pharmaceuticals, materials science, and biochemistry. numberanalytics.com Their importance stems from their presence in numerous natural products and biologically active molecules. nih.gov The development of efficient and selective methods for synthesizing chiral amides is a persistent focus of research. numberanalytics.com

The utility of chiral amides in organic synthesis is multifaceted. They can act as:

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. The well-defined stereochemistry of compounds like (S)-N-(1-phenylethyl)acetamide allows for predictable control over the formation of new stereocenters. smolecule.com

Building Blocks: Enantiomerically pure amides serve as foundational starting materials for the synthesis of complex target molecules, particularly in the pharmaceutical industry where specific stereoisomers of a drug can exhibit vastly different biological activities. smolecule.com

Intermediates in Asymmetric Catalysis: Advanced techniques in amide synthesis often employ chiral catalysts to produce enantiomerically pure compounds. numberanalytics.com

The synthesis of chiral amides can be achieved through various strategies, including the use of racemization-free coupling reagents and catalytic asymmetric reactions. rsc.orgacs.org These methods aim to produce the desired stereoisomer with high efficiency and purity, which is crucial for their application in sensitive fields like drug development. rsc.org

Overview of Stereochemical Purity in Academic Investigations

The concept of stereochemical purity, or enantiomeric purity, is of paramount importance in scientific research, particularly in pharmacology and medicinal chemistry. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological activities, potencies, and even toxicological profiles. nih.govmgscience.ac.in

The infamous case of thalidomide (B1683933) serves as a stark reminder of the importance of stereochemistry. wikipedia.orgmgscience.ac.in One enantiomer of the drug was effective in treating morning sickness, while the other was found to be teratogenic, causing severe birth defects. wikipedia.orgmgscience.ac.in This highlights the necessity of evaluating the pharmacological and toxicological properties of individual enantiomers. nih.gov

In academic research, ensuring the stereochemical purity of a compound like this compound is critical for several reasons:

Unambiguous Structure-Activity Relationships: To accurately correlate a molecule's structure with its biological function, researchers must work with a single, well-defined stereoisomer.

Reproducibility of Results: The use of stereochemically pure compounds ensures that experimental results are consistent and can be reliably reproduced by other scientists.

Understanding Biological Mechanisms: Investigating the interactions of individual enantiomers with biological systems, such as enzymes and receptors, provides deeper insights into the mechanisms of action. nih.gov

Various analytical techniques, including chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, are employed to determine the enantiomeric purity of a sample. smolecule.comacs.org

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical compound this compound within the context of contemporary chemical research. The scope is strictly limited to the scientific and academic aspects of the compound as detailed in the provided outline. The discussion will center on the significance of chiral amides in organic synthesis and the critical role of stereochemical purity in academic investigations, using this compound as the central example.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVMRYVMZLANOQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940776
Record name N-(1-Phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19144-86-6
Record name N-(1-Phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Enantiopure N 1 Phenylethyl Acetamide and Its Derivatives

Direct Amidation Routes

Direct amidation methods provide a straightforward chemical pathway to (S)-N-(1-phenylethyl)acetamide, typically starting from the enantiopure amine precursor.

Acylation of (S)-1-Phenylethylamine with Acylating Agents

A common and direct method for synthesizing this compound involves the acylation of the chiral amine, (S)-1-phenylethylamine. This nucleophilic acyl substitution reaction is typically performed using highly reactive acylating agents such as acetyl chloride or acetic anhydride.

The reaction proceeds by the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acylating agent. To neutralize the acidic byproduct (hydrochloric acid or acetic acid) generated during the reaction, a non-nucleophilic base, such as triethylamine or pyridine (B92270), is generally required. This ensures the amine reactant is not protonated and remains available for reaction, driving the process to completion. The reaction is often conducted in an inert solvent, like chloroform, under mild conditions, such as ice-cooling, to control its exothermicity. High yields of the desired amide can be achieved with straightforward purification, often involving an aqueous workup followed by recrystallization.

Chemo-Enzymatic and Biocatalytic Approaches

Chemo-enzymatic and biocatalytic methods are powerful alternatives for producing enantiopure compounds. These strategies leverage the high stereoselectivity of enzymes to resolve racemic mixtures, often achieving exceptional levels of enantiomeric purity that are difficult to obtain through purely chemical means.

Dynamic Kinetic Resolution (DKR) Strategies

Dynamic Kinetic Resolution (DKR) is a particularly effective technique that overcomes the inherent 50% maximum yield limitation of traditional kinetic resolution. In DKR, the enzymatic resolution of a racemic starting material is coupled with the in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate pool for the enzyme is constantly replenished, theoretically allowing for a complete conversion of the racemate into a single, enantiopure product. For the synthesis of N-(1-phenylethyl)acetamide, DKR is applied to racemic 1-phenylethylamine.

Utilizing Lipase (B570770) B from Candida antarctica (CALB) and Ruthenium Complexes

A highly efficient and widely studied DKR process for primary amines combines the enzymatic prowess of Lipase B from Candida antarctica (CALB) with the catalytic activity of a ruthenium complex. google.comnih.gov In this system, CALB selectively catalyzes the acylation of one enantiomer of 1-phenylethylamine. Simultaneously, a ruthenium catalyst, such as Shvo's catalyst, facilitates the racemization of the unreacted, slower-reacting amine enantiomer. nih.gov

This dual-catalyst system effectively converts the entire racemic mixture into a single enantiomer of the corresponding amide. nih.gov The choice of acyl donor is critical, with reagents like isopropyl acetate and alkyl methoxyacetates being commonly used. google.com Research has shown that using alkyl methoxyacetates as acyl donors can lead to high yields and excellent enantiomeric excess (ee) even with lower catalyst loadings compared to isopropyl acetate. google.comnih.gov The efficiency of the process is influenced by several parameters, including temperature, solvent, and catalyst loading, which must be optimized to achieve maximum yield and enantioselectivity. google.commdpi-res.com

Table 1: Parameters in the Dynamic Kinetic Resolution of (±)-1-phenylethylamine

Catalyst System Acyl Donor Temperature (°C) Yield (%) Enantiomeric Excess (ee %)
CALB / Ru-catalyst Isopropyl acetate 100 High High
CALB / Ru-catalyst Alkyl methoxyacetates 100 Good High

This table presents generalized findings on the DKR of (±)-1-phenylethylamine. Specific yields and ee values are dependent on precise reaction conditions.

Application of D-(-)-O-acetylmandelic acid as Acyl Donor

The choice of acyl donor plays a significant role in the success of enzymatic resolutions. D-(−)-O-acetylmandelic acid has been successfully employed as an acyl donor in the DKR of racemic 1-phenylethylamine. google.com In a patented method, this acyl donor is used in conjunction with Novozym 435 (an immobilized form of CALB) and a nickel-based racemization catalyst (KT-02). google.com

This specific combination allows for the complete conversion of racemic 1-phenylethylamine into (R)-(1-phenylethyl)acetamide with an enantiomeric excess value of 99%. google.com The resulting enantiopure amide can then be hydrolyzed under acidic conditions to yield the corresponding optically pure amine salt. google.com This approach highlights the versatility of DKR, where tailoring the acyl donor and racemization catalyst can lead to highly efficient and selective transformations, providing the final product with excellent yield and optical purity. google.commdpi.com

Palladium-Catalyzed Racemization in DKR Systems

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic compound with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. nih.gov In the context of producing chiral amides like N-(1-phenylethyl)acetamide, the racemization of the unreacted amine enantiomer is a critical step. Palladium-based catalysts have proven to be highly effective for this purpose.

Heterogeneous palladium catalysts, particularly those on alkaline-earth supports like BaSO₄ and CaCO₃, are effective for the racemization of chiral benzylic amines such as 1-phenylethylamine. nih.gov These catalysts show high selectivity for racemization with minimal side reactions like secondary amine formation or hydrogenolysis, which can be more pronounced with catalysts like Palladium on carbon (Pd/C). nih.gov The mechanism involves a reversible dehydrogenation of the amine to an achiral imine intermediate on the palladium surface, followed by hydrogenation back to the racemic amine.

A notable example is the use of a recyclable palladium catalyst supported on dolomite (a calcium magnesium carbonate mineral) for the DKR of (±)-1-phenylethylamine. researchgate.netfapesp.br A catalyst with 2.5 wt.% palladium on dolomite demonstrated high activity under mild conditions, achieving an enantiomeric excess of up to 99%. researchgate.net This catalyst system is also lauded for its reusability, capable of being used for up to five cycles after regeneration, making the process more sustainable. researchgate.netmdpi.com

CatalystSupportKey AdvantagesReference
5% PdBaSO₄ / CaCO₃High selectivity, minimal side reactions nih.gov
2.5% PdDolomiteHigh activity, recyclable (up to 5 cycles) researchgate.net
Pd NanoparticlesAlO(OH)Fast racemization, recyclable organic-chemistry.org
Pd NanoparticlesAmP-MCFEffective at lower temperatures (<70°C) researchgate.net

Enzymatic Kinetic Resolution (EKR) of Racemic Precursors

Enzymatic kinetic resolution (EKR) leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic precursor. For the synthesis of this compound, the key precursor is racemic 1-phenylethylamine. In a typical EKR process, an enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the desired S-enantiomer) unreacted and in high enantiomeric purity. nih.govnih.gov The primary limitation of standard EKR is a maximum theoretical yield of 50% for the desired enantiomer. organic-chemistry.org

Lipases are the most commonly used enzymes for this transformation due to their broad substrate scope and high enantioselectivity. nih.gov The resolution of racemic 1-phenylethylamine is often achieved through N-acylation, where the enzyme selectively acylates one enantiomer. nih.gov The choice of acylating agent is critical, with 2-alkoxyacetate esters being identified as particularly effective, leading to products with high conversion and excellent enantiomeric excess (>99%). nih.gov

Immobilized Lipase Catalysis (e.g., Novozym 435)

For industrial applications, enzyme immobilization is a key technology that enhances stability, simplifies product separation, and allows for catalyst recycling. Novozym 435, an immobilized form of Candida antarctica lipase B (CALB) on an acrylic resin, is one of the most widely used commercial biocatalysts for EKR and DKR processes. nih.govnih.govnih.gov

Novozym 435 has been extensively applied in the resolution of racemic 1-phenylethylamine and its derivatives. nih.gov In a DKR setting, Novozym 435 is paired with a racemization catalyst (such as the palladium catalysts mentioned previously or ruthenium-based catalysts) to overcome the 50% yield limitation of simple EKR. nih.govbeilstein-journals.org Several studies have optimized the DKR of (±)-1-phenylethylamine using Novozym 435. nih.govbeilstein-journals.org Key parameters investigated include the nature of the acyl donor, catalyst loading, and reaction temperature. nih.govresearchgate.net For instance, it was found that using alkyl methoxyacetates as acyl donors allowed for lower catalyst loadings compared to isopropyl acetate, achieving high yields (83-90%) and enantiomeric excesses (97-98%) of the resulting amide. nih.govdoaj.org

The table below summarizes findings from a study on the DKR of (±)-1-phenylethylamine using Novozym 435 and a ruthenium racemization catalyst, highlighting the impact of the acyl donor. researchgate.net

Acyl DonorTime (h)ee (%)Yield (%)
Isopropyl Acetate729789
Ethyl Methoxyacetate249873
Isopropyl Methoxyacetate249474

These results underscore the efficiency of combining immobilized lipases with in-situ racemization for the large-scale production of enantiopure amides derived from 1-phenylethylamine. nih.gov

Asymmetric Synthetic Pathways

Asymmetric synthesis provides a direct route to enantiomerically pure compounds from prochiral starting materials, avoiding the need for resolution of a racemic mixture.

Enantioselective Reduction of Oximes and Imines

A highly effective method for producing chiral amines like (S)-1-phenylethylamine is the asymmetric reduction of prochiral imines or oximes derived from acetophenone. nih.govyoutube.com This approach involves the use of a chiral catalyst or reagent to control the stereochemical outcome of the reduction of the C=N double bond.

Transition metal-catalyzed asymmetric hydrogenation is a prominent strategy. nih.gov Chiral complexes of iridium and ruthenium with phosphorus-based ligands have shown excellent activity and enantioselectivity in the hydrogenation of N-aryl and N-alkyl imines derived from acetophenone. organic-chemistry.org For example, acetophenone can be condensed with an amine (e.g., R-t-butylsulfinamide) to form a sulfinamide, which is then diastereoselectively reduced. youtube.com Subsequent hydrolysis yields the desired chiral primary amine. Reduction with sodium borohydride can produce the (R,R)-diastereomer, while using L-selectride can favor the (R,S)-diastereomer, providing access to either enantiomer of the final amine. youtube.com

Another approach involves the use of alcohol dehydrogenases (ADHs). For instance, acetophenone can be reduced to the corresponding chiral alcohol, (R)-1-phenylethanol, with high yield (96%) and enantiomeric excess (>99%) using an ADH from Lactobacillus kefir. nih.gov This chiral alcohol can then be converted to the amine with retention or inversion of configuration.

Asymmetric Addition Reactions

Asymmetric addition reactions that form a new C-N or C-C bond at the prochiral center of a substrate can also be used to construct the chiral framework of this compound.

One such method is the asymmetric aza-Michael reaction, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated compound. nih.gov This reaction can establish a new stereocenter, and its enantioselectivity can be controlled by chiral organocatalysts, such as those derived from cinchona alkaloids or squaramides. nih.gov

Another strategy involves the addition of organometallic reagents to chiral auxiliaries. For example, the enantioselective addition of chiral benzylic amines, such as (R)- or (S)-1-phenylethylamine, to α,β-unsaturated esters like dimethyl maleate can produce optically active amino acid precursors. tandfonline.com The stereoselectivity of these additions is influenced by temperature, with lower temperatures generally leading to higher optical yields. tandfonline.com While this example uses the target amine as a chiral reagent itself, the principles can be applied to synthesize related structures by adding different nucleophiles to imines derived from a chiral amine auxiliary.

Multi-Step Asymmetric Transformations for Complex Chiral Scaffolds

The principles of asymmetric synthesis can be extended to multi-step or cascade reactions to build complex molecular architectures from simple chiral building blocks. (S)-1-phenylethylamine and its derivatives are often employed as chiral auxiliaries to direct the stereochemical outcome of these complex transformations. nih.govresearchgate.net

For instance, the diastereoselective conjugate addition of a lithium amide derived from (S)-1-phenylethylamine to an enantiopure α,β-unsaturated ester has been used as a key step in the synthesis of pyrrolizidine alkaloids. nih.gov Similarly, the reduction of imines formed from ketones and chiral 1-phenylethylamine using trichlorosilane can proceed with almost complete stereochemical induction, providing a route to other valuable chiral amines. nih.gov

More elaborate cascade reactions, such as the Cu(II)-catalyzed asymmetric dimerization of β,γ-unsaturated α-keto tryptamino amides, can generate complex macrocyclic chiral dilactams in a single pot with excellent stereocontrol. nih.gov These reactions involve a sequence of double Friedel–Crafts alkylations and double N-hemiketalizations, efficiently creating multiple stereocenters. nih.gov While not directly producing this compound, these advanced methodologies highlight the utility of chiral building blocks in constructing molecules with significant structural and stereochemical complexity, a field where derivatives of 1-phenylethylamine play a crucial role. nih.govnih.gov

Derivatization and Analog Synthesis Strategies

The chiral scaffold of this compound serves as a versatile template for the synthesis of a diverse array of derivatives. Strategic modifications to this core structure have been explored to develop new chemical entities with specific properties. These derivatization strategies primarily focus on the introduction of various functional groups and structural motifs at the phenoxy, amide, and phenyl positions, leading to the generation of substituted phenoxy derivatives, heterocyclic conjugates, chiral ligands, and other functionalized analogs.

Synthesis of Substituted Phenoxy-N-(1-phenylethyl)acetamide Derivatives

A prominent strategy for the derivatization of this compound involves the introduction of substituted phenoxy groups, yielding a library of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs. A common synthetic approach to these derivatives begins with the Leuckart reaction to produce substituted 1-phenylethylamines. nih.govresearchgate.net These chiral amines are then acylated with chloroacetyl chloride to form the key intermediate, 2-chloro-N-(1-phenylethyl)acetamide. nih.gov Subsequent nucleophilic substitution of the chlorine atom by various substituted phenols in the presence of a base, such as anhydrous potassium carbonate, and a catalyst like potassium iodide in a suitable solvent like dry acetone, affords the desired phenoxy acetamide (B32628) derivatives. nih.govrjptonline.org

This synthetic pathway allows for the incorporation of a wide range of substituents on the phenoxy ring, including halogens, nitro groups, alkyl groups, and methoxy groups. nih.gov The nature and position of these substituents have been shown to significantly influence the biological activities of the resulting compounds. For instance, derivatives bearing halogen or nitro substituents on the aromatic ring have demonstrated notable anticancer and anti-inflammatory properties. nih.govresearchgate.net

A representative synthesis of these derivatives is outlined below:

Step 1: Synthesis of N-(1-phenylethyl)amine derivatives. This is often achieved through the Leuckart reaction, a reductive amination process.

Step 2: Synthesis of 2-chloro-N-(1-(substituted-phenyl)ethyl)acetamide. The synthesized amine is reacted with chloroacetyl chloride.

Step 3: Synthesis of 2-(substituted phenoxy)-N-(1-(substituted-phenyl)ethyl)acetamide derivatives. The chloroacetamide intermediate is then reacted with various substituted phenols. nih.gov

Compound Substituent on Phenoxy Ring Substituent on Phenylethyl Ring Reference
N-(1-(4-chlorophenyl)ethyl)-2-phenoxyacetamideH4-Cl nih.gov
2-(4-bromophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide4-Br4-Cl nih.gov
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide4-NO24-Cl nih.gov
2-(4-(tert-butyl)phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide4-tert-butyl4-Cl nih.gov
N-(1-(4-chlorophenyl)ethyl)-2-(4-methoxyphenoxy)acetamide4-OCH34-Cl nih.gov
2-phenoxy-N-(1-(p-tolyl)ethyl)acetamideH4-CH3 nih.gov

Formation of Heterocyclic Conjugates (e.g., Triazoles, Indoles)

The conjugation of this compound with various heterocyclic moieties, such as triazoles and indoles, represents another significant avenue for structural diversification. These strategies aim to create hybrid molecules that integrate the pharmacophoric features of both the acetamide scaffold and the heterocyclic ring system.

Triazole Conjugates:

The synthesis of 1,2,3-triazole-containing N-phenylacetamide derivatives is often accomplished via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. nih.gov A general route involves the preparation of a 2-azido-N-phenylacetamide intermediate, which is then reacted with a terminal alkyne. For instance, various anilines can be chloroacetylated with chloroacetyl chloride, followed by nucleophilic substitution with sodium azide (B81097) to yield the corresponding 2-azido-N-phenylacetamides. nih.gov These azides can then be coupled with alkynes, such as (prop-2-yn-1-yloxy)benzenes, under ultrasound irradiation in the presence of a suitable catalyst system to afford the desired 1,4-disubstituted-1,2,3-triazole derivatives. nih.govresearchgate.net

Indole Conjugates:

The synthesis of indole-containing acetamide derivatives can be achieved through various multi-step sequences. One approach involves the preparation of an indole-1,2,4-triazole thiol intermediate, which is then S-alkylated with a 2-bromo-N-arylacetamide. mdpi.com The synthesis of the indole-triazole thiol begins with the conversion of 2-(1H-indol-3-yl)acetic acid to its corresponding ethyl ester, followed by reaction with hydrazine hydrate to form the acetohydrazide. mdpi.com This hydrazide is then reacted with an isothiocyanate to yield a thiosemicarbazide, which is subsequently cyclized in the presence of a base to form the desired 5-((1H-indol-3-yl)methyl)-4-aryl-4H-1,2,4-triazole-3-thiol. mdpi.com The final step involves the alkylation of this thiol with a 2-bromo-N-arylacetamide in the presence of a base like pyridine to furnish the target indole-triazole acetamide hybrids. mdpi.com

Heterocyclic Moiety General Synthetic Strategy Key Intermediates Reference
1,2,3-TriazoleCopper-catalyzed azide-alkyne cycloaddition2-azido-N-phenylacetamides, terminal alkynes nih.gov
Indole-1,2,4-triazoleS-alkylation of an indole-triazole thiol5-((1H-indol-3-yl)methyl)-4-aryl-4H-1,2,4-triazole-3-thiol, 2-bromo-N-arylacetamides mdpi.com

Preparation of Chiral Aminophosphine Ligands and Derivatives

The chiral amine moiety of this compound makes it a valuable precursor for the synthesis of chiral aminophosphine ligands. These ligands are of significant interest in asymmetric catalysis. The synthesis of such ligands typically involves the reaction of an enantiopure chiral amine, such as (S)-(-)-1-phenylethylamine, with a phosphine source.

For example, chiral bidentate aminophosphine ligands of the type Ph2PN(R)(CH2)nN(R)PPh2 can be synthesized from easily accessible enantiopure amine building blocks. uu.nlrsc.orgresearchgate.net A common synthetic route involves the reaction of chlorodiphenylphosphine (ClPPh2) with a chiral diamine. The requisite chiral diamine can be prepared, for instance, by the reaction of (S)-(-)-1-phenylethylamine with 1,2-dibromoethane. uu.nl The subsequent reaction of this diamine with ClPPh2 in the presence of a base like triethylamine yields the desired chiral bis(aminophosphine) ligand. uu.nlrsc.orgresearchgate.net

This modular approach allows for the synthesis of a variety of chiral aminophosphine ligands with different backbones and steric and electronic properties by varying the chiral amine and the phosphine precursor. These ligands can then be coordinated to transition metals such as palladium, platinum, and rhodium to form chiral catalysts for asymmetric reactions. uu.nlrsc.orgresearchgate.net

Ligand Type Chiral Amine Precursor Phosphine Source Resulting Ligand Structure (Example) Reference
Bidentate Aminophosphine(S)-(-)-1-phenylethylamineChlorodiphenylphosphinePh2PN(CH(CH3)Ph)(CH2)2N(CH(CH3)Ph)PPh2 uu.nlrsc.org

Functional Group Modifications at the Amide Nitrogen or Phenyl Ring

Modifications to the this compound scaffold can also be achieved by altering the functional groups on the amide nitrogen or the phenyl ring.

Modifications at the Phenyl Ring:

Functionalization of the phenyl ring is typically achieved by starting with a substituted 1-phenylethylamine. As mentioned in the synthesis of phenoxy derivatives, the Leuckart reaction can be employed on substituted acetophenones to generate a variety of 1-phenylethylamines with substituents such as chloro or methyl groups at the para position of the phenyl ring. nih.gov These substituted amines can then be acylated to form the corresponding N-(1-(substituted-phenyl)ethyl)acetamides, which can be further derivatized.

Modifications at the Amide Nitrogen:

While direct functionalization of the amide nitrogen in this compound is less commonly described, the synthesis of related N-substituted acetamides provides insight into potential strategies. For instance, the synthesis of chiral aminophosphine ligands involves the formation of a P-N bond, effectively substituting the amide hydrogen with a diphenylphosphino group. uu.nlrsc.org Furthermore, the synthesis of more complex structures often involves building the acetamide linkage from a modified amine precursor, which can be considered an indirect modification at the amide nitrogen.

Advanced synthetic protocols can be employed for the precise introduction of various functional groups, which can significantly alter the chemical and biological properties of the parent compound.

Modification Site Synthetic Strategy Example of Resulting Structure Reference
Phenyl RingUse of substituted 1-phenylethylamine in the initial synthesisN-(1-(4-chlorophenyl)ethyl)acetamide nih.gov
Amide NitrogenReaction with electrophiles (e.g., chlorophosphines)N,N'-bis((S)-1-phenylethyl)ethane-1,2-diamine derived phosphine uu.nl

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For (S)-N-(1-phenylethyl)acetamide, ¹H and ¹³C NMR are fundamental for confirming its molecular structure, while more advanced techniques like 2D NMR offer deeper insights into its spatial arrangement.

In the ¹H NMR spectrum of this analogue, the aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region, approximately between δ 7.29 and 7.40 ppm. rsc.org The methine proton (CH) attached to the chiral center and the nitrogen atom is observed as a multiplet around δ 5.21 ppm. The methyl protons of the acetyl group (CH₃) characteristically resonate as a sharp singlet further upfield, around δ 2.04 ppm. rsc.org The amide proton (NH) signal is often broad and its chemical shift can vary, but was observed as a broad singlet at δ 6.15 ppm in the azide (B81097) analogue. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide group is typically the most deshielded, appearing around δ 169.7 ppm. The aromatic carbons of the phenyl ring show a series of signals in the δ 126-139 ppm range, with the ipso-carbon (the one attached to the ethyl group) around δ 138.6 ppm. The chiral methine carbon (CH) is found near δ 55.0 ppm, and the methyl carbon of the acetyl group (CH₃) is located in the upfield region, around δ 23.3 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the N-(1-phenylethyl)acetamide Moiety (based on N-(2-azido-1-phenylethyl)acetamide in CDCl₃) rsc.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH 7.29-7.40 (m) 126.7, 128.2, 128.9
Aromatic C (ipso) - 138.6
CH (chiral center) 5.21 (dt) 55.0
NH (amide) 6.15 (br s) -
C=O (amide) - 169.7

Note: Data is for N-(2-azido-1-phenylethyl)acetamide and serves as an approximation for this compound. Signal multiplicity is denoted as s (singlet), dt (doublet of triplets), m (multiplet), and br s (broad singlet).

Two-dimensional NMR techniques are crucial for determining the through-bond and through-space correlations between nuclei, which helps in assigning complex spectra and elucidating molecular conformation. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for gaining conformational insights by detecting protons that are close to each other in space, typically within 5 Å. arxiv.orgmdpi.com

A NOESY spectrum of this compound would reveal correlations between the methine proton of the phenylethyl group and the protons of the adjacent phenyl ring and methyl group. Furthermore, correlations between the amide proton and nearby protons on both the acetyl and phenylethyl moieties can help to define the preferred orientation around the C-N amide bond.

For instance, a study on the related diastereoisomeric (R,S)- and (R,R)-N,N-bis(1-phenylethyl)acetamides successfully utilized 2D-NOESY to assign methyl and methine proton resonances and to study dynamic exchange processes, such as amide bond rotation. rsc.org This demonstrates the power of NOESY in identifying different rotamers and understanding the conformational dynamics of this class of molecules. rsc.org Such an analysis for this compound would be key to understanding its three-dimensional structure in solution.

The Gauge-Including Atomic Orbital (GIAO) method is a robust computational approach used to predict the NMR chemical shifts of molecules. modgraph.co.ukresearchgate.net This quantum chemical calculation, often performed using Density Functional Theory (DFT), computes the isotropic magnetic shielding tensors for each nucleus. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The GIAO method can be a powerful tool in several ways:

Structure Verification: By comparing the theoretically predicted NMR spectrum with the experimental one, it is possible to confirm or reject a proposed molecular structure. A good correlation between the calculated and experimental shifts provides strong evidence for the correct structural assignment. nih.gov

Stereochemical Assignment: For molecules with multiple stereoisomers, GIAO calculations can be performed on all possible structures. The isomer whose calculated shifts best match the experimental data is identified as the correct one.

Signal Assignment: In complex spectra where signals may overlap or be difficult to assign empirically, theoretical predictions can provide a reliable basis for assignment.

While no specific GIAO calculations for this compound were found in the surveyed literature, the methodology is well-established and routinely applied to organic molecules of similar complexity with high accuracy. modgraph.co.ukresearchgate.netnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum for this compound is expected to show characteristic absorption bands for its functional groups. Based on spectra of related compounds like N-(2-phenylethyl)acetamide and acetanilide, key vibrational modes can be predicted. nist.govnist.gov

N-H Stretch: A prominent band is expected in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups are found just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the IR spectrum of amides, appearing in the range of 1630-1680 cm⁻¹. It is primarily due to the C=O stretching vibration.

Amide II Band: Found between 1510-1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Aromatic C=C Bends: Bands corresponding to the C=C stretching vibrations within the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

C-H Bends: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene (B151609) ring.

Table 2: Predicted Major FTIR Absorption Bands for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3400
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
Amide I (C=O Stretch) 1630 - 1680
Amide II (N-H Bend, C-N Stretch) 1510 - 1570

FT-Raman spectroscopy is a complementary technique to FTIR. It relies on the inelastic scattering of monochromatic light from a laser source. nih.gov While FTIR is more sensitive to polar bonds (like C=O and N-H), Raman spectroscopy is particularly effective for non-polar, symmetric bonds and aromatic systems.

In the FT-Raman spectrum of this compound, the following features would be expected:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the phenyl group, typically around 1000 cm⁻¹, is often a strong and sharp band in Raman spectra. Other aromatic C=C stretching bands would also be prominent.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible, usually as strong bands in the 2800-3100 cm⁻¹ region.

Amide Bands: The Amide I band (C=O stretch) is also observable in the Raman spectrum, although often weaker than in the FTIR spectrum. The Amide III band (a complex mix of C-N stretch and N-H bend), which is often weak in FTIR, can sometimes be more easily identified in the Raman spectrum in the 1200-1350 cm⁻¹ range.

While experimental FT-Raman data for this specific compound is not available in the reviewed literature, analysis of related molecules like acetamide (B32628) shows that the technique is highly effective for studying the vibrational modes of the amide group and its intermolecular interactions, such as hydrogen bonding. researchgate.net

The absence of such specific research findings in the public domain prevents the generation of a scientifically accurate and detailed article that adheres to the strict requirements of the requested outline. Constructing the specified sections without direct research on this compound would necessitate speculation and the use of data from unrelated molecules, which would violate the core tenets of scientific accuracy and adherence to the provided structure.

Therefore, the article focusing on the advanced spectroscopic characterization techniques for this compound, as detailed in the user's instructions, cannot be generated at this time.

Computational and Theoretical Investigations of S N 1 Phenylethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intricacies of molecular systems. These methods allow for the detailed examination of the geometric and electronic structure of (S)-N-(1-phenylethyl)acetamide.

Density Functional Theory (DFT) has become a primary method for quantum chemical investigations of molecules like this compound. This approach is favored for its balance of computational cost and accuracy in predicting a wide range of molecular properties. DFT calculations are used to determine the optimal molecular geometry, vibrational frequencies, and various electronic properties that govern the compound's reactivity and interactions.

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation of this compound. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key information about bond lengths, bond angles, and dihedral angles. For instance, in a related compound, N-phenyl-N-(pyridin-4-yl)acetamide, the structure of the amide unit was found to be nearly planar researchgate.net. The dihedral angles between the amide plane and the adjacent phenyl and pyridine (B92270) rings were determined to be 58.40(5)° and 61.51(5)°, respectively researchgate.net. Such calculations for this compound would similarly reveal the spatial arrangement of its phenyl and acetamide (B32628) groups.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.25 Å
Bond LengthC-N~1.36 Å
Bond AngleO=C-N~122°
Dihedral AngleH-N-C-C~180° (trans)

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational method. For acetamide derivatives, characteristic vibrational modes include N-H stretching, C=O stretching, and various bending and torsional modes of the molecular framework. For example, N-H stretching vibrations are typically observed in the range of 3500–3300 cm⁻¹ nih.gov. The C-H stretching vibrations of aromatic rings are generally found between 3100 and 3000 cm⁻¹ nih.gov. The calculated IR and Raman intensities help in identifying which vibrational modes are active in each type of spectroscopy.

Table 2: Illustrative Calculated Vibrational Frequencies for an Acetamide Moiety (Note: This table represents typical vibrational frequencies for acetamides and is for illustrative purposes, as specific data for this compound was not available.)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(N-H)~3450N-H stretching
ν(C-H)arom~3050Aromatic C-H stretching
ν(C-H)aliph~2950Aliphatic C-H stretching
ν(C=O)~1680Carbonyl stretching
δ(N-H)~1550N-H bending

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity wikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions wikipedia.orglibretexts.org. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the phenyl ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely to be distributed over the antibonding orbitals of the carbonyl group and the phenyl ring.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack rsc.org. The MEP map is plotted on the surface of the molecule, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are favorable for nucleophilic attack. Green and yellow areas denote regions of intermediate potential. For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atom of the N-H group would exhibit a positive potential, making it a potential hydrogen bond donor.

Density Functional Theory (DFT) Studies

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Ionization Potential)

The ionization potential (I) represents the energy required to remove an electron from a molecule and is approximated by the negative of the HOMO energy (I ≈ -EHOMO). A lower ionization potential suggests the molecule is a better electron donor. The electron affinity (A) is the energy released when a molecule gains an electron, approximated by the negative of the LUMO energy (A ≈ -ELUMO). A higher electron affinity indicates a better electron acceptor.

From these values, other key descriptors can be derived. The electronic chemical potential (μ) , which indicates the escaping tendency of electrons, is calculated as μ = -(I+A)/2. The chemical hardness (η) measures the resistance to a change in electron distribution and is calculated as η = (I-A)/2. Molecules with a large HOMO-LUMO gap are generally harder and less reactive. Conversely, chemical softness (S) , the reciprocal of hardness (S = 1/η), indicates a molecule's polarizability and high reactivity. A molecule with a small frontier orbital gap is considered soft and is generally associated with high chemical reactivity and low kinetic stability researchgate.net.

Table 1: Illustrative Global Reactivity Descriptors (Calculated at B3LYP/6-311+G level)

DescriptorFormulaIllustrative Value (eV)
HOMO Energy (EHOMO)--6.5
LUMO Energy (ELUMO)--0.8
Ionization Potential (I)I ≈ -EHOMO6.5
Electron Affinity (A)A ≈ -ELUMO0.8
Energy Gap (ΔE)ΔE = ELUMO - EHOMO5.7
Chemical Potential (μ)μ = -(I+A)/2-3.65
Chemical Hardness (η)η = (I-A)/22.85
Chemical Softness (S)S = 1/η0.35
Fukui Functions for Local Reactivity Prediction

The Fukui function, f(r), is a local reactivity descriptor that indicates the most reactive sites within a molecule. It describes the change in electron density at a specific point when the total number of electrons in the system changes wikipedia.org. This function is essential for predicting sites susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function can be condensed to individual atomic sites, providing a numerical value to quantify reactivity at each atom. There are three main types of condensed Fukui functions:

fk+ for nucleophilic attack: Measures the reactivity of atom k towards a nucleophile (electron donation). It is calculated based on the electron population of the atom in its neutral (N) and anionic (N+1) states.

fk- for electrophilic attack: Measures the reactivity of atom k towards an electrophile (electron acceptance). It is calculated from the electron population in the neutral (N) and cationic (N-1) states.

fk0 for radical attack: This is the average of fk+ and fk-.

A higher value of the condensed Fukui function on a particular atom indicates a greater reactivity at that site for the corresponding type of attack scm.comresearchgate.net. For this compound, one would expect the carbonyl carbon to have a high fk+ value, making it a prime site for nucleophilic attack. The oxygen and nitrogen atoms, being electronegative, would likely show high fk- values, indicating their susceptibility to electrophilic attack. The aromatic ring would also present various reactive sites.

Table 2: Illustrative Condensed Fukui Functions for Selected Atoms in this compound

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)
Carbonyl Carbon (C=O)HighLow
Carbonyl Oxygen (C=O)LowHigh
Amide Nitrogen (N-H)LowHigh
Aromatic C1 (ipso)LowModerate
Aromatic C2/C6 (ortho)ModerateModerate
Aromatic C3/C5 (meta)LowLow
Aromatic C4 (para)ModerateHigh
Dipole Moment and Polarisability Calculations (Static Total and Anisotropy)

Polarisability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole moment. It is a tensor quantity, and its average value is often reported as the mean polarisability. The anisotropy of polarisability (Δα) measures the deviation of the polarisability from being equal in all directions. Molecules with high polarisability and anisotropy are often more reactive and can engage in stronger intermolecular interactions.

Table 3: Illustrative Calculated Dipole Moment and Polarisability for this compound

PropertyIllustrative Value
Dipole Moment (μ)~3.5 - 4.5 Debye
Mean Polarisability (α)~180 - 200 (a.u.)
Anisotropy of Polarisability (Δα)~100 - 120 (a.u.)
First Hyperpolarisability for Non-Linear Optical (NLO) Behavior

The first hyperpolarisability (β) is a measure of a molecule's second-order non-linear optical (NLO) response to an applied electric field. Materials with high β values are of interest for applications in optoelectronics, such as frequency doubling of laser light. For a molecule to exhibit a non-zero β value, it must lack a center of inversion, a condition that is inherently met by chiral molecules like this compound.

The magnitude of the first hyperpolarisability is influenced by factors such as the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. In this compound, the phenyl ring and the acetamide group can participate in charge transfer, potentially giving rise to NLO properties. Computational calculations are a key tool for predicting the β values of new molecules.

Table 4: Illustrative Calculated First Hyperpolarisability for this compound

ComponentIllustrative Value (a.u.)
βx150
βy-50
βz25
Total (βtot) ~160

Semi-Empirical Methods (e.g., AM1)

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio methods for studying large molecules. These methods use a simplified form of the Hartree-Fock equations and incorporate empirical parameters derived from experimental data to improve accuracy uni-muenchen.denih.gov.

A study on the conformational analysis of the related diastereoisomeric (R,S)- and (R,R)-N,N-bis(1-phenylethyl)acetamides utilized the AM1 method to investigate their static and dynamic stereochemistry rsc.org. The calculations were employed to identify different rotamers and study the trajectories of their interconversion. The AM1 method was successful in qualitatively reproducing the differences in energy barriers between the diastereoisomers that were observed experimentally through NMR spectroscopy rsc.org. This demonstrates the utility of AM1 in providing valuable insights into the conformational landscape and dynamic processes of chiral amides related to this compound.

Conformational Analysis

The conformational flexibility of this compound is a key determinant of its chemical and biological properties. Conformational analysis involves identifying the stable three-dimensional arrangements (conformers or rotamers) of the molecule and determining their relative energies and the energy barriers for their interconversion. The primary sources of this flexibility are the rotation around the C-N amide bond and the single bonds connecting the chiral center to the phenyl and acetyl groups.

A computational study on N-acetyl-α-methylbenzylamine (an alternative name for the compound) investigated the impact of chirality on its glassy and liquid states rsc.org. Using molecular dynamics simulations, the study explored the architecture of chiral sequences, finding that homochiral sequences were more favorable in the liquid state. However, the crystallization process was found to be kinetically controlled, favoring the formation of heterochiral sequences rsc.org.

Empirical Force-Field Calculations (e.g., MM2)

Empirical force-field methods, such as MM2 (Molecular Mechanics 2), are based on classical mechanics and are widely used for conformational analysis of organic molecules bath.ac.uknih.gov. These methods represent the molecule as a collection of atoms connected by springs, and the potential energy is calculated as a sum of terms corresponding to bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

In the study of N,N-bis(1-phenylethyl)acetamides, the MM2 force field was used alongside the AM1 method for conformational analysis rsc.org. The researchers found that the standard MM2 calculations, which utilized a dipole-dipole interaction scheme, tended to exaggerate the stability of conformers where the phenyl group was oriented towards the carbonyl group. Better agreement with experimental results was achieved when monopolar charge interactions were used instead, although the outcomes were highly dependent on the specific charges chosen for the atoms rsc.org. This highlights both the power and the potential pitfalls of force-field methods, where the choice of parameters is critical for obtaining accurate results.

Rotamer Identification and Energy Barriers

Computational methods are crucial for identifying stable rotational isomers (rotamers) and quantifying the energy barriers that separate them. Studies on analogous compounds, such as the diastereoisomeric (R,S)- and (R,R)-N,N-bis(1-phenylethyl)acetamides, provide a framework for understanding these processes. rsc.org In such systems, two distinct dynamic processes can be identified: the rotation of the (thio)amide bond and a lower-energy process involving the exchange of rotamers that differ in the orientation of the 1-phenylethyl groups. rsc.org

The identification of these rotamers is aided by a combination of experimental data, like chemical shifts from NMR spectroscopy, and theoretical calculations using methods such as AM1 (Austin Model 1) and empirical force-field calculations. rsc.org These computational approaches can also be used to study the trajectories of interconversion between different rotamers. rsc.org For N,N-bis(1-phenylethyl)acetamides, AM1 calculations were able to qualitatively reproduce the differences in energy barriers observed between diastereoisomers. rsc.org Free energy barriers for these rotational processes can be determined experimentally through bandshape analysis in NMR spectra. rsc.org

ProcessComputational MethodKey Findings
Rotamer IdentificationAM1, Empirical Force-FieldIdentification of stable rotamers based on the orientation of the 1-phenylethyl groups. rsc.org
Energy Barrier CalculationAM1Qualitative reproduction of barrier differences between R,S and R,R diastereoisomers. rsc.org
Interconversion TrajectoriesAM1, Empirical Force-FieldStudy of the pathways for exchange between different rotamers. rsc.org

Dynamic Stereochemistry Studies (e.g., Amide Rotation Processes)

Computational studies on peptidyl-prolyl fragments have shown that amide rotation preferentially proceeds through a defined transition-state structure. rsc.org The energy barriers for these rotations are influenced by factors such as the solvent environment, with solvent polarity affecting the transition state due to dipole-dipole interactions. rsc.org In symmetric proline analogues, the energy barrier for amide rotation was found to be approximately 9 kJ mol⁻¹ lower for a syn/exo (clockwise) rotation compared to an anti/endo (anticlockwise) rotation in an aqueous medium, indicating a strong preference for a specific rotational pathway. rsc.org These investigations highlight that amide rotation processes are typically enthalpically driven. rsc.org

Influence of Substituents on Conformation

The conformational preferences of a molecule can be significantly modulated by the introduction of substituents. Both steric and electronic effects play a crucial role in determining the stable conformations. beilstein-journals.orgnih.gov In N-acetylated phenylazopyrazoles, the introduction of electron-withdrawing groups (EWGs) was found to influence the photoisomerization distribution, demonstrating the impact of electronic effects on molecular geometry. beilstein-journals.orgbeilstein-archives.org Similarly, studies on substituted acetophenones show a correlation between the carbonyl stretching frequency and the electrophilic substituent constant σ+, indicating that electronic effects are transmitted through the molecule's framework. researchgate.net

Molecular Dynamics (MD) Simulations

Investigation of Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior and structural stability of molecules over time. nih.govnih.gov These simulations model the movements of atoms and molecules, providing insights into conformational flexibility and structural integrity. nih.govnih.gov For example, MD simulations can be used to analyze the time evolution of rotameric states of side chains, revealing stable conformations and transitions between them on timescales ranging from picoseconds to nanoseconds. nih.gov

Ligand-Receptor Complex Stability Simulations (General Context)

MD simulations are extensively used to study the stability and dynamics of ligand-receptor complexes. nih.govnih.gov These simulations provide a molecular-scale understanding of how a ligand binds to its receptor and how this interaction is maintained over time. For instance, MD simulations have been employed to show that hyaluronic acid, when bound to a liposome, can maintain stable binding to the CD44 receptor, which is crucial for targeted drug delivery. nih.gov

Furthermore, MD simulations are integral to alchemical free energy calculations, such as free energy perturbation (FEP), which predict the binding affinity of a ligand to a receptor. nih.gov A significant challenge in these simulations is accounting for conformational changes in the receptor that may occur upon binding a larger or smaller ligand. nih.gov If the simulation does not adequately sample these conformational changes, the calculated binding affinity can be inaccurate. nih.gov For example, when a larger ligand binds, a receptor side chain may need to rotate to create more space in the binding pocket; MD simulations can track such dihedral angle rotations to ensure the conformational changes are captured. nih.gov

Crystal Structure Analysis (X-ray Crystallography)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. memtein.com While no crystal structure for this compound itself is discussed in the provided sources, analysis of the closely related compound N-[(1S)-1-phenylethyl]benzamide reveals important insights into its conformational behavior and crystal packing. nih.gov

The study of N-[(1S)-1-phenylethyl]benzamide identified three distinct non-solvated polymorphs (Forms I, II, and III), a phenomenon known as conformational trimorphism. nih.gov All three forms exhibit the same fundamental supramolecular structure, where molecules are linked into infinite chains by N—H⋯O intermolecular hydrogen bonds. nih.gov The polymorphism is not driven by changes in the hydrogen-bonding pattern but rather by the molecule's conformational flexibility. nih.gov

The key difference between the polymorphs lies in the rotation of the phenyl ring attached to the chiral center, while the other phenyl group remains in a relatively fixed position with respect to the amide group. nih.gov This rotation alters the dihedral angle between the two phenyl rings, leading to different molecular packing in the crystal lattice. nih.gov

ParameterForm I (P2₁)Form II (P2₁)
Dihedral Angle (N1—C2—C3—C4)-124.9 (3)°-138.5 (2)°
Dihedral Angle (N1—C9—C10—C15)16.9 (4)°20.2 (3)°
Dihedral Angle between Phenyl Rings23.1 (2)°56.2 (1)°
Data derived from the crystallographic study of N-[(1S)-1-phenylethyl]benzamide. nih.gov

This example underscores how subtle changes in molecular conformation, enabled by rotation around single bonds, can lead to the formation of multiple crystal structures with distinct packing arrangements. nih.gov

Determination of Molecular Geometry and Dihedral Angles in Crystalline State

A definitive determination of the molecular geometry of this compound in its crystalline state, including precise bond lengths, bond angles, and dihedral angles, is contingent upon single-crystal X-ray diffraction analysis. This experimental technique provides the foundational data for understanding the three-dimensional arrangement of atoms in the crystal lattice. However, a publicly accessible crystallographic information file (CIF) or a research article detailing such an analysis for this compound could not be located.

Without this primary data, a table of selected bond lengths, bond angles, and dihedral angles for the crystalline form of this compound cannot be compiled. Theoretical calculations, often performed to complement experimental findings, would also rely on the experimental crystal structure as a starting point for accurate modeling.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)

A detailed analysis of these interactions would typically involve the identification of hydrogen bond donors and acceptors, the measurement of hydrogen bond distances and angles, and the characterization of other close contacts between neighboring molecules. The lack of a determined crystal structure for this compound prevents a quantitative analysis and the creation of a data table summarizing these intermolecular interactions.

Hirshfeld Surface Analysis for Intermolecular Contacts

The generation of Hirshfeld surfaces and the subsequent analysis are entirely dependent on the availability of a crystal structure. As this information is not available for this compound, a Hirshfeld surface analysis cannot be performed. Consequently, a discussion of the intermolecular contacts based on this method and a corresponding data table of contact percentages are not possible at this time.

Reactivity Profile and Mechanistic Studies

Nucleophilic and Electrophilic Substitution Reactions

The structure of (S)-N-(1-phenylethyl)acetamide contains a phenyl group, which can participate in electrophilic substitution reactions. The molecule itself is not a typical substrate for nucleophilic substitution unless modified.

Electrophilic Aromatic Substitution: The N-acetyl-1-phenylethyl substituent on the benzene (B151609) ring acts as an activating group and is ortho, para-directing in electrophilic aromatic substitution (EAS) reactions. The nitrogen atom's lone pair can donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) that forms during the reaction, particularly when the electrophile adds to the ortho or para positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield predominantly ortho and para substituted products.

Nucleophilic Substitution: The parent molecule, this compound, does not have a suitable leaving group and is therefore not prone to undergo nucleophilic substitution reactions at its aliphatic or aromatic carbons under normal conditions.

Cycloaddition Reactions for Heterocyclic Synthesis

While this compound does not directly participate in cycloaddition reactions, it serves as a readily available precursor for derivatives that do. Specifically, derivatives of this compound can be used in the synthesis of N-heterocycles through reactions like the Huisgen [3+2] azide-alkyne cycloaddition.

For example, a derivative such as 2-azido-N-((S)-1-phenylethyl)acetamide can be synthesized. This azido-amide can then react with various alkynes in the presence of a copper(I) catalyst. This "click chemistry" reaction is a powerful method for constructing 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry. The reaction proceeds with high efficiency and regioselectivity to form the 1,4-disubstituted triazole product.

Reaction Mechanisms of Synthesized Derivatives

Mechanistic studies of derivatives synthesized from this compound provide insight into their chemical behavior and stereochemistry.

Mechanism of Azide-Alkyne Cycloaddition: The copper-catalyzed reaction of a derivative like 2-azido-N-((S)-1-phenylethyl)acetamide with an alkyne follows a well-established catalytic cycle. The process begins with the formation of a copper(I) acetylide. The azide (B81097) coordinates to the copper center, and a subsequent intramolecular cyclization forms a six-membered copper-containing intermediate. This intermediate then rearranges and undergoes protonolysis to release the triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue.

Conformational Dynamics: Mechanistic studies have also been performed on more complex derivatives. For instance, a study on the diastereoisomeric (R,S)- and (R,R)-N,N-bis(1-phenylethyl)acetamides investigated their stereochemistry and conformational dynamics using NMR spectroscopy and computational methods. rsc.org This research identified two distinct dynamic processes: the expected rotation around the amide C-N bond and a lower-energy process involving the exchange of rotamers that differ in the orientation of the 1-phenylethyl groups. rsc.org Such studies are crucial for understanding how the chiral centers influence the molecule's shape and reactivity.

Applications in Advanced Chemical and Material Sciences

Chiral Auxiliaries and Inducers in Asymmetric Synthesis

(S)-N-(1-phenylethyl)acetamide and its precursor, (S)-1-phenylethylamine, are widely recognized for their role as chiral auxiliaries and inducers in asymmetric synthesis. smolecule.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary guides the formation of a specific stereoisomer of the product.

The utility of this compound as a chiral auxiliary is demonstrated in the diastereoselective reactions of homoenolates. For instance, the alkylation of the homoenolate generated from (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide yields products with good diastereoselectivity. clockss.org This stereochemical control is crucial for the enantioselective synthesis of natural products, such as (+)-massoialactone. clockss.org The phenylethyl group effectively shields one face of the reactive intermediate, directing the approach of the electrophile to the opposite face and thus inducing the formation of a specific enantiomer.

The application of this chiral auxiliary extends to various stereoselective reactions, as summarized in the table below.

Reaction TypeSubstrateProductKey Feature
Homoenolate Alkylation(S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamideAlkylated propanamide derivativesGood diastereoselectivity
Asymmetric SynthesisChiral amide derivatives(+)-MassoialactoneEnantioselective synthesis of a natural product

Chiral Building Blocks for Complex Molecule Construction

As a chiral building block, this compound provides a readily available source of chirality for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. smolecule.com Its well-defined stereocenter allows for its incorporation into larger structures, imparting the desired chirality to the final product.

The significance of this compound as a chiral building block has been recognized since the mid-20th century, coinciding with the growing understanding of the importance of stereochemistry in biological activity. smolecule.com In pharmaceutical research, it serves as a key intermediate in the synthesis of bioactive compounds where specific stereoisomers are required for therapeutic efficacy. smolecule.com The ability to introduce a specific stereocenter is critical, as different enantiomers of a drug can have vastly different pharmacological effects.

Ligands in Catalysis (e.g., Transition Metal Catalysis, Organocatalysis)

Derivatives of this compound have found applications as ligands in both transition metal catalysis and organocatalysis. In catalysis, a chiral ligand coordinates to a metal center or acts as a catalyst itself to create a chiral environment, which in turn promotes the formation of one enantiomer of the product over the other.

A notable example in transition metal catalysis involves the functionalization of a copper-substituted phosphotungstate with (S)-(+)-1-phenylethylamine. nih.gov This creates a chiral heterogeneous catalyst that has been successfully employed in the asymmetric epoxidation of styrene, achieving high enantiomeric excess. nih.gov The dative bond between the nitrogen of the phenylethylamine and the copper center introduces chirality to the inorganic framework, enabling it to catalyze stereoselective transformations. nih.gov

In the realm of organocatalysis, which uses small organic molecules as catalysts, derivatives of chiral amines like (S)-1-phenylethylamine are used to design catalysts for various asymmetric reactions. For example, prolinamides, which can be derived from chiral amines, have been effectively used as organocatalysts for the enantioselective reduction of imines using trichlorosilane. mdpi.com

Catalysis TypeCatalyst SystemReaction
Transition Metal CatalysisChiral Phosphotungstate functionalized with (S)-1-phenylethylamineAsymmetric epoxidation of styrene
OrganocatalysisProlinamide derivativesEnantioselective reduction of imines

Precursors for Agrochemicals

This compound serves as a precursor in the development of agrochemicals, where specific stereoisomers can exhibit desired biological activity and reduced environmental impact. smolecule.com The amide functional group is a common feature in many modern insecticides and fungicides.

Research into phenoxyacetamide derivatives, a class of compounds that includes this compound, has explored their potential as insecticidal agents. researchgate.net For example, novel phenoxyacetamide derivatives have been synthesized and tested for their effectiveness against the cotton leafworm, Spodoptera littoralis. researchgate.net Furthermore, the structural motif of N-substituted amides is present in a variety of commercial pesticides, highlighting the importance of this chemical class in agrochemical research and development. nih.govmdpi.com

Role in Polymer Science and Self-Assembling Molecular Systems

The molecular structure of this compound, particularly the presence of the amide group, suggests its potential role in polymer science and the formation of self-assembling molecular systems. smolecule.com The amide functional group is capable of forming strong hydrogen bonds, which are a key driving force for the self-assembly of molecules into ordered supramolecular structures. smolecule.com

While direct studies on the polymerization of this compound are not extensively documented, research on related chiral phenylalanine derivatives demonstrates the propensity of such molecules to self-assemble into supramolecular hydrogels. rsc.orgnih.gov These self-assembly processes are driven by a combination of hydrogen bonding and π-π stacking interactions. rsc.org Such ordered assemblies are of interest for creating novel biomaterials with applications in tissue engineering and drug delivery. nih.gov The study of these systems provides insights into the fundamental principles of biological self-assembly and aids in the design of new functional materials. rsc.org

Design of Specialty Chemicals

The enantiopure nature of this compound makes it a valuable component in the design of specialty chemicals. These are chemicals produced for specific applications and are often characterized by their high purity and unique properties. The ability to synthesize enantiomerically pure compounds is a significant challenge in modern organic chemistry, and chiral building blocks like this compound are instrumental in meeting this demand. chemrxiv.org

Its application in the enantioselective synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds, underscores its role in the production of high-value specialty chemicals. smolecule.com The stereochemical control it offers allows for the precise tailoring of molecular architecture to achieve desired functions, a hallmark of specialty chemical design.

Q & A

Q. What are the common synthetic routes for (S)-N-(1-phenylethyl)acetamide?

  • Methodological Answer : The compound is typically synthesized via acylation of (S)-1-phenylethylamine using acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine). Alternative routes include catalytic coupling of carboxylic acids or esters with amines. For example, iron-catalyzed reactions between phenyl esters and (S)-1-phenylethan-1-amine achieve high stereoselectivity . Acyl azide intermediates, such as (R)-2-azido-N-(1-phenylethyl)acetamide, can also be cyclized with alkynes via Cu2O/charcoal catalysis to form triazole derivatives .

Q. How is this compound characterized after synthesis?

  • Methodological Answer : Characterization relies on 1H NMR (400 MHz, CDCl3: δ 7.39–7.19 ppm for aromatic protons, 5.10 ppm for the methine proton) and 13C NMR (169.76 ppm for the carbonyl group) . X-ray crystallography confirms stereochemistry, as demonstrated in studies resolving (S)-2-methoxy-2-phenyl-N-((S)-1-phenylethyl)acetamide . High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., 1658 cm⁻¹ for amide C=O) further validate purity .

Q. What are the primary pharmacological applications of this compound derivatives?

  • Methodological Answer : Derivatives like 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs exhibit anti-inflammatory and analgesic properties. Halogenated phenoxy groups enhance anti-inflammatory activity, while nitro substituents improve anticancer potential. These effects are evaluated via in vitro COX-2 inhibition assays and in vivo rodent models .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized?

  • Methodological Answer : Iron-catalyzed dynamic kinetic resolution enables enantiomerically pure synthesis. For example, reacting (S)-2-methoxy-2-phenylacetate with (S)-1-phenylethan-1-amine under FeCl3 catalysis yields this compound derivatives with >99% enantiomeric excess (ee). X-ray diffraction confirms retention of configuration . Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers .

Q. How do structural modifications influence the biological activity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that:
  • Electron-withdrawing groups (e.g., -NO2) on the phenoxy moiety enhance anticancer activity.
  • Halogen substituents (e.g., -Cl) improve anti-inflammatory potency by stabilizing ligand-receptor interactions.
  • Steric effects from bulky groups (e.g., 2,6-dimethylphenoxy) reduce metabolic degradation.
    These insights are derived from molecular docking simulations and comparative IC50 assays .

Q. What strategies resolve contradictions in stereochemical assignments for this compound derivatives?

  • Methodological Answer : Discrepancies between NMR predictions and experimental data are resolved via:
  • X-ray crystallography : Directly determines absolute configuration (e.g., confirming (S)-stereochemistry in 4bh and 4br derivatives) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with hexane-isopropanol mobile phases.
  • Circular dichroism (CD) : Correlates optical activity with computational models .

Q. How are this compound derivatives utilized in click chemistry applications?

  • Methodological Answer : The compound serves as a precursor for 1,2,3-triazole synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, (R)-2-azido-N-(1-phenylethyl)acetamide reacts with phenylacetylene under Cu2O/charcoal catalysis to yield triazole derivatives with 89% efficiency. This method is robust for generating libraries of bioactive analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(1-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(1-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.